![molecular formula C16H17F3N4O2 B6448622 1-methyl-3-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]-1,2-dihydropyrazin-2-one CAS No. 2549013-57-0](/img/structure/B6448622.png)
1-methyl-3-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]-1,2-dihydropyrazin-2-one
Description
This compound features a 1,2-dihydropyrazin-2-one core substituted with a methyl group at position 1 and a pyrrolidine moiety at position 2. The pyrrolidine is further modified with a methyloxypyridine group bearing a trifluoromethyl substituent at position 6 of the pyridine ring . The trifluoromethyl group is a common pharmacophore in medicinal chemistry, known to enhance metabolic stability and lipophilicity, while the pyrrolidine ring may influence conformational flexibility and receptor binding .
Properties
IUPAC Name |
1-methyl-3-[3-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-1-yl]pyrazin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O2/c1-22-8-6-20-14(15(22)24)23-7-5-11(9-23)10-25-13-4-2-3-12(21-13)16(17,18)19/h2-4,6,8,11H,5,7,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNIDZUMAJGMIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCC(C2)COC3=CC=CC(=N3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features and Substituent Effects
Table 1: Structural Comparison
Key Findings from Structural Analog Studies
Trifluoromethyl vs. Halogen Substituents :
- The trifluoromethyl group in the target compound likely improves metabolic stability compared to chlorine or fluorine in analogs like 6-(5-chloropyridin-2-yl)pyridazin-3(2H)-one () . This is due to the strong electron-withdrawing nature and resistance to oxidative degradation.
- Fluorine substituents (e.g., in ) may enhance binding affinity to aromatic residues in enzymes but offer less steric bulk than trifluoromethyl .
Pyrrolidine vs.
Core Heterocycle Differences :
- Dihydropyrazin-2-one (target) and pyridazin-3(2H)-one () both exhibit hydrogen-bonding capability via carbonyl groups, but the former’s partial saturation may reduce planarity, affecting membrane permeability .
- Imidazo[1,2-a]pyridine cores () are more rigid and aromatic, favoring interactions with hydrophobic binding pockets .
Research Implications and Gaps
- Pharmacokinetics : The trifluoromethylpyridine and pyrrolidine groups in the target compound suggest superior oral bioavailability compared to analogs with bulky substituents (e.g., benzyloxy in ) .
- Synthetic Accessibility : The target compound’s synthesis may face challenges in regioselective functionalization of the pyrrolidine and pyridine rings, similar to issues reported in and .
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